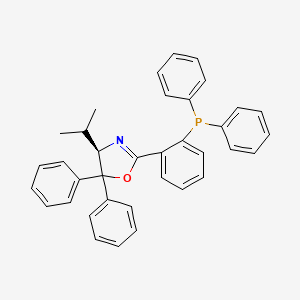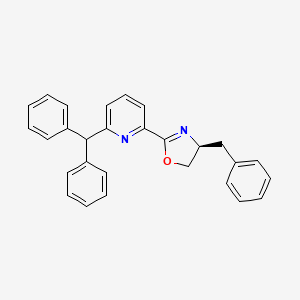
(S)-2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole is a chiral compound featuring a complex structure with a pyridine ring, a benzhydryl group, and a dihydrooxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine derivative, followed by the introduction of the benzhydryl group through a Friedel-Crafts alkylation. The final step involves the formation of the dihydrooxazole ring via cyclization reactions under controlled conditions, often using reagents like phosphorus oxychloride or thionyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzhydryl group, leading to the formation of benzophenone derivatives.
Reduction: Reduction reactions can target the pyridine ring or the dihydrooxazole ring, potentially leading to the formation of piperidine or oxazoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzophenone derivatives, while reduction could produce piperidine or oxazoline derivatives.
Scientific Research Applications
(S)-2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (S)-2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, where it can modulate the activity of these targets. This modulation can occur through various pathways, including inhibition or activation of enzymatic activity or alteration of receptor signaling.
Comparison with Similar Compounds
®-2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole: The enantiomer of the compound, which may have different biological activities.
2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole: The racemic mixture, which contains both enantiomers.
Uniqueness: (S)-2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole is unique due to its specific stereochemistry, which can significantly influence its interaction with biological targets and its overall pharmacological profile. The presence of the benzhydryl and dihydrooxazole groups also contributes to its distinct chemical properties compared to other similar compounds.
Properties
IUPAC Name |
(4S)-2-(6-benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O/c1-4-11-21(12-5-1)19-24-20-31-28(29-24)26-18-10-17-25(30-26)27(22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-18,24,27H,19-20H2/t24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRIFGCHRUEFAC-DEOSSOPVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3aS,8aS)-Tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]pyrrolidine](/img/structure/B8211869.png)
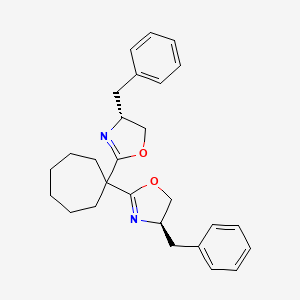


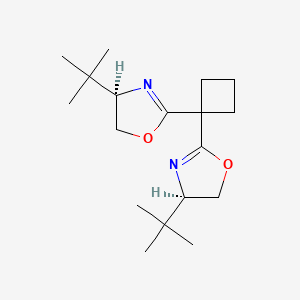
![1-((3AS,8aS)-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine](/img/structure/B8211896.png)
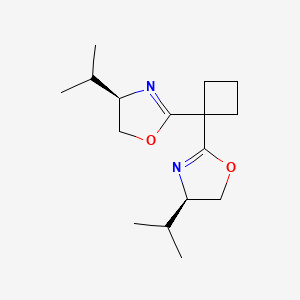


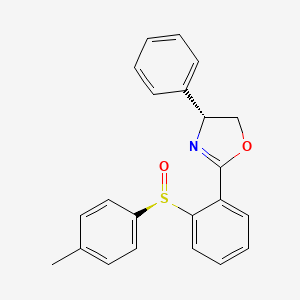
![2,5-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline](/img/structure/B8211958.png)
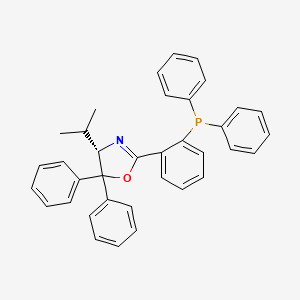
![(2S)-6-amino-2-[[(2S)-2-[[2-(hexadecanoylamino)acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B8211967.png)
